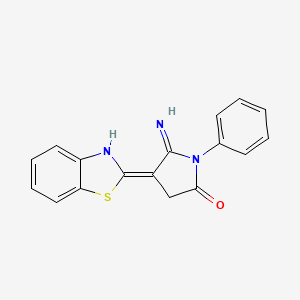
5-amino-4-(1,3-benzothiazol-2-yl)-1-phenyl-2,3-dihydro-1H-pyrrol-2-one
Vue d'ensemble
Description
5-amino-4-(1,3-benzothiazol-2-yl)-1-phenyl-2,3-dihydro-1H-pyrrol-2-one is a useful research compound. Its molecular formula is C17H13N3OS and its molecular weight is 307.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-amino-4-(1,3-benzothiazol-2-yl)-1-phenyl-2,3-dihydro-1H-pyrrol-2-one (CAS Number: 380431-31-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a complex structure, incorporating a benzothiazole moiety and a pyrrolone core, which may contribute to its pharmacological properties. The following sections will explore the biological activities associated with this compound, including its anticancer potential, enzyme inhibition capabilities, and other pharmacological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure is characterized by the presence of an amino group and a benzothiazole ring, which are crucial for its biological interactions.
Anticancer Properties
Research has indicated that derivatives of pyrrolones, including the compound , exhibit significant anticancer activity. A study focused on similar compounds demonstrated that they could inhibit fibroblast growth factor receptor 1 (FGFR1), a key player in tumorigenesis. The most potent inhibitors from the study had IC50 values as low as 0.32 μM against FGFR1, suggesting that modifications to the pyrrolone structure can enhance anticancer efficacy .
Enzyme Inhibition
The compound has also shown promise as an inhibitor of various enzymes:
- Acetylcholinesterase (AChE) : Compounds with similar structures have been evaluated for their ability to inhibit AChE, which is crucial in neurodegenerative diseases like Alzheimer's. The activity of related compounds was assessed with IC50 values ranging from 0.63 μM to 9.3 μM against different cancer cell lines .
- Urease Inhibition : Another significant area of research involves the inhibition of urease, an enzyme linked to the pathogenesis of certain infections. Some derivatives exhibited strong inhibitory activity with IC50 values significantly lower than standard inhibitors .
Case Studies and Research Findings
A variety of studies have investigated the biological activities of compounds related to this compound:
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Binding Interactions : Molecular docking studies suggest that the compound interacts with specific amino acid residues in target proteins, potentially stabilizing or destabilizing their active conformations.
- Structure-Activity Relationships : Variations in the substituents on the benzothiazole and pyrrolone rings have been shown to influence biological activity significantly. This indicates that precise modifications can enhance efficacy against specific targets.
Propriétés
IUPAC Name |
(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-5-imino-1-phenylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c18-16-12(17-19-13-8-4-5-9-14(13)22-17)10-15(21)20(16)11-6-2-1-3-7-11/h1-9,18-19H,10H2/b17-12+,18-16? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRYMAVPSZZOHU-HLMYOLDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C2NC3=CC=CC=C3S2)C(=N)N(C1=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\2/NC3=CC=CC=C3S2)/C(=N)N(C1=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















